molecular formula C13H18O5 B098406 ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate CAS No. 19261-07-5

ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate

Cat. No.: B098406
CAS No.: 19261-07-5
M. Wt: 254.28 g/mol
InChI Key: CEGUQTIIEIAHPH-UHFFFAOYSA-N
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Description

ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C13H18O5. It is a derivative of lactic acid, where the hydrogen atom of the hydroxyl group is replaced by a 3,4-dimethoxyphenyl group, and the carboxyl group is esterified with ethanol.

Scientific Research Applications

ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 2-(3,4-Dimethoxyphenyl)lactic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

2-(3,4-Dimethoxyphenyl)lactic acid+EthanolH2SO42-(3,4-Dimethoxyphenyl)lactic acid ethyl ester+Water\text{2-(3,4-Dimethoxyphenyl)lactic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-(3,4-Dimethoxyphenyl)lactic acid+EthanolH2​SO4​​2-(3,4-Dimethoxyphenyl)lactic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(3,4-Dimethoxyphenyl)lactic acid, which can then interact with enzymes and receptors in biological systems. The methoxy groups on the phenyl ring may also contribute to its biological activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: Another ester derivative with a similar phenyl ring substitution pattern.

    Benzeneacetic acid, 3,4-dimethoxy-, methyl ester: A structurally related compound with a different ester group .

Uniqueness

ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate is unique due to its combination of a lactic acid backbone with a 3,4-dimethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-5-18-12(14)13(2,15)9-6-7-10(16-3)11(8-9)17-4/h6-8,15H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGUQTIIEIAHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276864, DTXSID30940925
Record name 2-(3,4-Dimethoxyphenyl)lactic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19261-07-5, 22076-46-6
Record name Ethyl α-hydroxy-3,4-dimethoxy-α-methylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19261-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactic acid, 2-(3,4-dimethoxyphenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019261075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)lactic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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